1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine
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Overview
Description
1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is a complex organic compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 g/mol . This compound is characterized by the presence of a nitro group, an epoxide ring, and a sulfonyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine typically involves multiple steps:
Epoxidation: Formation of the epoxide ring.
Sulfonylation: Attachment of the sulfonyl group.
Pyrrolidine Ring Formation: Final step involves the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The epoxide ring can be opened under acidic or basic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring can react with nucleophilic sites on proteins, leading to covalent modification. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]piperidine
- 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]morpholine
Uniqueness
1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the pyrrolidine ring differentiates it from similar compounds, potentially leading to different biological interactions and applications .
Properties
IUPAC Name |
1-[3-nitro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c16-15(17)12-7-11(22(18,19)14-5-1-2-6-14)3-4-13(12)21-9-10-8-20-10/h3-4,7,10H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHJMWNLFSPWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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